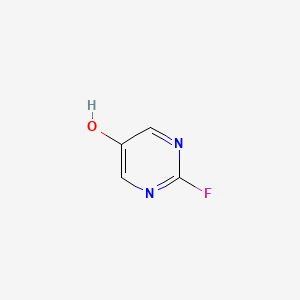

2-Fluoropyrimidin-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

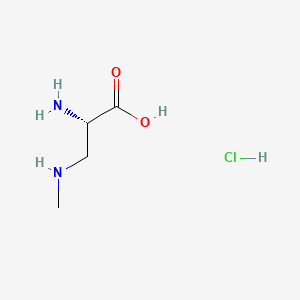

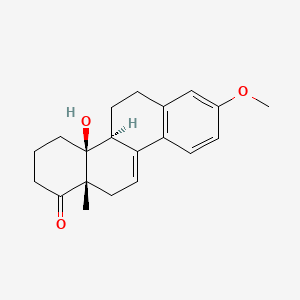

2-Fluoropyrimidin-5-ol, also known as 5-fluoropyrimidin-2-ol, is a fluorinated pyrimidine . Fluoropyrimidines are a general class of organic compounds in which the substituents around a pyrimidine ring include at least one fluorine atom . The molecular formula of this compound is CHFNO, with an average mass of 114.078 Da .

Synthesis Analysis

The synthesis of fluoropyrimidines, including this compound, often involves fluorination procedures . A specific synthesis route for a related compound, 5-fluorocytosine, has been described, starting from inexpensive precursors and eliminating the use of gaseous fluorine .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with a fluorine atom and a hydroxyl group attached . The exact positions of these groups on the ring define the specific compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, fluoropyrimidines in general are known to participate in various chemical reactions due to the presence of the reactive fluorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (CHFNO), average mass (114.078 Da), and monoisotopic mass (114.022942 Da) .Scientific Research Applications

Pharmacogenetics and Metabolism

Fluoropyrimidines, a class of drugs including derivatives of 2-Fluoropyrimidin-5-ol, are widely used in the treatment of solid tumors. The metabolism and pharmacogenetics of these drugs, such as 5-fluorouracil, have been extensively studied due to their frequent gastrointestinal and hematological toxicities, which often lead to treatment discontinuation. Enzymes like dihydropyrimidine dehydrogenase (DPD) play a crucial role in the biotransformation of fluoropyrimidines. Genetic polymorphisms in DPD can significantly affect treatment outcomes and toxicity profiles, highlighting the importance of personalized medicine approaches in fluoropyrimidine-based regimens (Del Re et al., 2017).

Genetic Determinants for Chemotherapy Success

The success of fluoropyrimidine chemotherapy, including compounds derived from this compound, is significantly influenced by genetic determinants. Understanding the biochemical mechanisms for drug activation and identifying genetic predictors of chemotherapy outcomes are crucial. The exploration of gene expression profiles has been instrumental in identifying patients likely to benefit from fluoropyrimidine treatment, offering a pathway toward more targeted and effective cancer therapies (Gmeiner, 2006).

Targeting Thymidylate Synthase in Cancer

The role of thymidylate synthase (TS) inhibitors, such as raltitrexed, in colorectal cancer treatment has been re-evaluated, given their potential in cases with fluoropyrimidine-induced cardiotoxicity. This approach underscores the ongoing search for alternatives and adjuncts to traditional fluoropyrimidine-based treatments, with a focus on reducing toxicity and enhancing patient comfort (Avallone et al., 2014).

Oral Prodrugs of 5-Fluorouracil

Research into oral prodrugs of 5-fluorouracil, such as capecitabine, has focused on improving the administration and toxicity profile of fluoropyrimidines. These developments reflect the ongoing efforts to enhance the effectiveness and patient experience of fluoropyrimidine-based chemotherapy, highlighting the balance between therapeutic efficacy and adverse effects (Malet-Martino & Martino, 2002).

Safety and Pharmacogenetic Testing

The safety profiles of fluoropyrimidines and the role of pharmacogenetic testing have been closely examined to mitigate the risk of severe toxicity. Studies emphasize the need for preemptive testing for DPD deficiency and other genetic markers to personalize treatment plans and prevent adverse reactions, demonstrating the critical intersection of pharmacogenetics and patient care in the use of fluoropyrimidines (Mikhail et al., 2010).

Mechanism of Action

Target of Action

The primary target of 2-Fluoropyrimidin-5-ol, a derivative of fluorouracil, is the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, as it is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a necessary step in DNA replication and repair .

Mode of Action

This compound exerts its antitumor effects through several mechanisms. It inhibits RNA synthesis and function, inhibits thymidylate synthase activity, and incorporates into DNA, leading to DNA strand breaks . The inhibition of thymidylate synthase leads to a decrease in the production of thymidine monophosphate, which is essential for DNA synthesis and repair .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in DNA synthesis and repair . By inhibiting thymidylate synthase, this compound disrupts the conversion of dUMP to dTMP, thereby affecting the synthesis of DNA . This disruption can lead to DNA damage and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). Given orally, this compound has erratic absorption and nonlinear pharmacokinetics . The variability in plasma levels results primarily from extensive first-pass metabolism of this compound in the gut wall and the liver, coupled with variable and schedule-dependent clearance . The primary and rate-limiting enzyme involved in this compound metabolism is dihydropyrimidine dehydrogenase (DPD), which is most concentrated in the liver .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of RNA synthesis and function, inhibition of thymidylate synthase activity, and incorporation into DNA, leading to DNA strand breaks . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH can affect the permeation of this compound, with ionization of the hydroxyl group attached to the fourth carbon markedly depressing its transmembrane passage . Additionally, the presence of other medications, underlying health conditions, and genetic factors can also influence the drug’s effectiveness and potential for side effects .

Biochemical Analysis

Biochemical Properties

2-Fluoropyrimidin-5-ol, like other fluoropyrimidines, is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is thymidylate synthase . Thymidylate synthase is an enzyme involved in DNA replication, and its inhibition leads to DNA strand breaks . This interaction is one of the primary mechanisms through which this compound exerts its effects.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, fluoropyrimidines, including this compound, have been associated with cardiotoxicity, one of the most common clinical manifestations being angina .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As mentioned earlier, one of the key enzymes it interacts with is thymidylate synthase, leading to DNA strand breaks .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidine dehydrogenase (DPD), a key enzyme involved in the metabolism of fluoropyrimidines .

Properties

IUPAC Name |

2-fluoropyrimidin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGYUTVDIMQTGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)

![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)